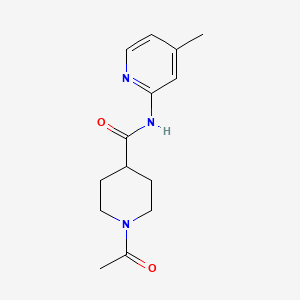![molecular formula C19H26N6O B5404770 N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)
N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPEU and is a member of the class of urea-containing kinase inhibitors. EPEU has shown promising results in preclinical studies as a potential treatment for various types of cancers, including breast, lung, and colon cancer.
作用机制
The mechanism of action of EPEU involves the inhibition of several key kinases that are involved in cancer cell growth and survival. By inhibiting these kinases, EPEU prevents the activation of downstream signaling pathways that are essential for cancer cell proliferation and survival. In addition, EPEU has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
EPEU has been shown to have several biochemical and physiological effects in preclinical models. The compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in cancer cell growth and survival. In addition, EPEU has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. These effects have been observed in vitro and in vivo, indicating the potential of EPEU as a therapeutic agent for cancer.
实验室实验的优点和局限性
One of the major advantages of EPEU for lab experiments is its specificity for certain kinases, which allows for targeted inhibition of cancer cell growth and survival. In addition, EPEU has been shown to have low toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of EPEU for lab experiments is its complex synthesis method, which requires expertise in organic chemistry and is typically carried out in a laboratory setting.
未来方向
There are several future directions for the research and development of EPEU. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. In addition, further preclinical studies are needed to evaluate the safety and efficacy of EPEU in animal models before clinical trials can be initiated. Another potential direction is the investigation of EPEU in combination with other therapeutic agents to enhance its anti-cancer activity. Overall, the potential of EPEU as a therapeutic agent for cancer warrants further investigation and development.
合成方法
The synthesis of EPEU involves the reaction of 2-ethylphenyl isocyanate with 6-(1-pyrrolidinyl)-4-pyrimidinamine in the presence of an appropriate solvent and catalyst. The resulting intermediate is then treated with 2-bromoethylamine hydrobromide to yield the final product. The synthesis of EPEU is a complex process that requires expertise in organic chemistry and is typically carried out in a laboratory setting.
科学研究应用
EPEU has been extensively studied in preclinical models as a potential treatment for cancer. The compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in cancer cell growth and survival. In addition, EPEU has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
属性
IUPAC Name |
1-(2-ethylphenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-2-15-7-3-4-8-16(15)24-19(26)21-10-9-20-17-13-18(23-14-22-17)25-11-5-6-12-25/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3,(H,20,22,23)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLRQXQDMTWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5404690.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5404697.png)

![N-{1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5404712.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5404724.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)
![1-(1H-imidazol-1-yl)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)propan-2-amine](/img/structure/B5404746.png)
![N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5404750.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5404756.png)
![6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5404763.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)
![2-methyl-4-phenyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404779.png)

![4-(hydroxymethyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5404787.png)